molecular formula C18H22N2 B14051193 N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine CAS No. 24528-50-5

N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine

Cat. No.: B14051193
CAS No.: 24528-50-5
M. Wt: 266.4 g/mol
InChI Key: KZNDXCVEWRZEEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine typically involves the reaction of 4-aminodiphenylamine with cyclohexanone. The process includes heating the reactants to around 110°C to remove water, followed by further heating to 155°C to initiate the condensation reaction. The reaction mixture is then maintained at 180°C for about 12 hours to complete the condensation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous catalytic hydrogenation. The process starts with the alkylation of 4-aminodiphenylamine using ketones, followed by hydrogenation and final purification steps .

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of oxidative processes. It acts as an antioxidant by scavenging free radicals and preventing the oxidative degradation of materials. In biological systems, it can increase histamine release and modulate cell-mediated immunity .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-cyclohexyl-p-phenylenediamine
  • N,N’-Diphenyl-p-phenylenediamine
  • N,N’-Diisopropyl-p-phenylenediamine

Uniqueness

N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its ability to prevent oxidative degradation makes it particularly valuable in the rubber industry .

Properties

CAS No.

24528-50-5

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

4-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C18H22N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10,19H2

InChI Key

KZNDXCVEWRZEEU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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